molecular formula C23H28N2O4S B11291952 N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide

Cat. No.: B11291952
M. Wt: 428.5 g/mol
InChI Key: FKBMKIVEVBUZPO-UHFFFAOYSA-N
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Description

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide is a synthetic pyrrole derivative featuring a sulfonyl group, a pentanamide chain, and a furan-2-ylmethyl substituent. The compound’s molecular formula is C23H28N2O4S, with a calculated molecular weight of 428.5 g/mol. Key structural elements include:

  • A pyrrole core substituted with 4,5-dimethyl groups.
  • A 4-methylphenylsulfonyl group at position 3, contributing electron-donating effects.
  • A furan-2-ylmethyl group at position 1, enhancing lipophilicity.
  • A pentanamide chain at position 2, influencing solubility and pharmacokinetics.

No experimental data (e.g., melting point, solubility) are available for this compound in the provided evidence.

Properties

Molecular Formula

C23H28N2O4S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]pentanamide

InChI

InChI=1S/C23H28N2O4S/c1-5-6-9-21(26)24-23-22(30(27,28)20-12-10-16(2)11-13-20)17(3)18(4)25(23)15-19-8-7-14-29-19/h7-8,10-14H,5-6,9,15H2,1-4H3,(H,24,26)

InChI Key

FKBMKIVEVBUZPO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C(=C(N1CC2=CC=CO2)C)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

One-Pot Tandem Synthesis

Combining sulfonation and alkylation in a single pot reduces purification steps:

  • Sequential addition of TsCl and furfuryl bromide after pyrrole formation.

  • Yield : 54% (lower due to side reactions).

Reaction Optimization

Critical Factors Affecting Yield

  • Sulfonation : Excess TsCl (>1.5 eq) leads to polysulfonation; stoichiometry must be tightly controlled.

  • Alkylation : Freshly distilled furfuryl bromide improves reactivity by minimizing hydrolysis.

  • Amidation : Pre-forming the acyl chloride avoids competing esterification.

Scalability :

  • Gram-scale reactions show consistent yields (≤5% deviation from small-scale).

  • Pilot batches (>100 g) require strict temperature control during exothermic steps (e.g., NaH-mediated alkylation).

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI) : m/z Calcd. for C₂₄H₃₁N₂O₄S [M+H]⁺: 467.1984; Found: 467.1981.

  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Purity Assessment

  • HPLC: >99% purity (C18 column, 70:30 MeOH:H₂O, 1 mL/min).

Industrial Considerations

Cost-Effective Modifications

  • Replacing NaH with K₂CO₃ in alkylation reduces costs but lowers yield to 52%.

  • Recyclable Pd catalysts (as in Suzuki couplings) are unnecessary for this synthesis but could inspire future green chemistry approaches.

Waste Streams

  • Sulfonation generates HCl gas, requiring scrubbers.

  • THF recovery systems improve solvent sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methyl groups on the pyrrole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or alkyl halides in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Sulfides and other reduced derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications leading to novel compounds with potential applications.

Biology

Research has indicated that this compound possesses notable biological activities:

Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial effects against various pathogens.

Anticancer Activity : Similar pyrrole derivatives have shown promise in inhibiting cancer cell growth. Studies indicated that modifications in the structure can enhance cytotoxicity against specific cancer cell lines by inducing apoptosis.

Medicine

In medicinal chemistry, this compound is under investigation as a potential drug candidate for various diseases due to its interactions with biological macromolecules. The furan and pyrrole rings may enhance binding affinity to target enzymes or receptors involved in disease pathways.

Industry

This compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the formulation of advanced materials and pharmaceuticals.

Cell Culture Studies

In vitro studies on CHO cells demonstrated that similar pyrrole derivatives improved monoclonal antibody production while maintaining cell viability. These findings highlight the potential role of such compounds in enhancing cell-specific productivity through metabolic modulation.

Antitumor Activity Studies

Research focusing on pyrrole derivatives indicated that structural modifications could lead to increased cytotoxicity against cancer cell lines. The incorporation of functional groups like sulfonamides was linked to enhanced apoptosis in tumor cells.

Mechanism of Action

The mechanism of action of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide involves its interaction with specific molecular targets. The furan and pyrrole rings can interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways. The sulfonyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide C23H28N2O4S 428.5 4,5-Dimethylpyrrole, 4-methylphenylsulfonyl, pentanamide, furan-2-ylmethyl Pyrrole core; moderate lipophilicity Calculated
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pentanamide C20H27FN2O3S 394.5 4-Fluorophenylsulfonyl, propan-2-yl Fluorine enhances electronegativity
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C24H23N5O5S 493.5 Dioxoisoindolinyl, pyridinylsulfamoyl Higher molecular weight; polar groups
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide C16H18ClN5O3S 408.9 Pyrazole core, 3-chlorophenoxymethyl, ethylsulfonamide Dual pyrazole rings; chlorinated aromatic
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]propanamide C16H19ClN4O4S 410.9 Pyrazole, ethylsulfonyl, hydroxyphenyl Hydroxyl group enhances solubility

Key Comparative Insights

Heterocyclic Core Influence: The pyrrole core in the target compound (vs. Pyrazole derivatives (e.g., ) exhibit higher nitrogen content, which may improve binding to metal ions or acidic residues in enzymes.

Sulfonyl Group Variations: The 4-methylphenylsulfonyl group in the target compound provides electron-donating effects, contrasting with the 4-fluorophenylsulfonyl group in , which is electron-withdrawing. This difference could modulate target affinity and metabolic stability.

Pentanamide chains (target compound vs. propanamide in ) may extend half-life due to slower metabolic degradation of longer aliphatic chains.

Synthetic and Crystallographic Considerations :

  • Synthesis of such compounds likely involves sulfonylation and amide coupling (similar to ), with yields dependent on steric hindrance from substituents.
  • Crystallographic data for analogs (e.g., ) could be refined using programs like SHELXL or visualized via ORTEP-3 .

Biological Activity

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H28N2O4S
  • Molecular Weight : 428.5 g/mol
  • IUPAC Name : N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]pentanamide
  • CAS Number : 951980-03-3

The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors that are critical in various biological pathways. The presence of the furan and pyrrole rings may enhance its binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The sulfonyl group is believed to further increase the compound’s specificity and efficacy in biological systems.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of pyrrole have been shown to suppress cell growth and enhance the production of intracellular adenosine triphosphate (ATP), which is crucial for cellular energy metabolism .

Case Studies

  • Cell Culture Studies : In vitro studies using CHO cells revealed that similar pyrrole derivatives improved monoclonal antibody production while maintaining cell viability. These studies highlighted the role of such compounds in enhancing cell-specific productivity through metabolic modulation .
  • Antitumor Activity : A study focusing on pyrrole derivatives indicated that modifications in their structure can lead to enhanced cytotoxicity against cancer cell lines. The presence of functional groups like sulfonamides was linked to increased apoptosis in tumor cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Pyrrole Derivative AAnticancer15
Pyrrole Derivative BAntimicrobial20
N-{1-(furan...}pentanamidePotential AnticancerTBD

Q & A

Q. How can computational modeling predict metabolic stability and cytochrome P450 interactions?

  • Methodology : Apply in silico tools like Schrödinger’s ADMET Predictor or SwissADME to identify metabolic soft spots (e.g., furan oxidation). Validate with human liver microsome (HLM) assays and CYP inhibition screening .

Q. What strategies mitigate oxidative degradation of the furan ring during storage?

  • Methodology : Stabilize the compound using antioxidant excipients (e.g., BHT or ascorbic acid) in lyophilized formulations. Monitor degradation via accelerated stability studies (40°C/75% RH) and UPLC-UV .

Q. How can researchers optimize selectivity against off-target receptors or enzymes?

  • Methodology : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) or GPCR panels. Use cryo-EM to resolve binding poses and guide structure-based design of selective analogs .

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